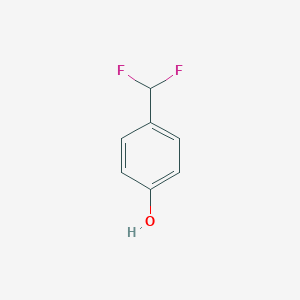

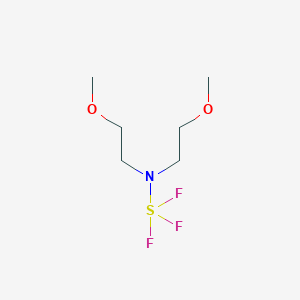

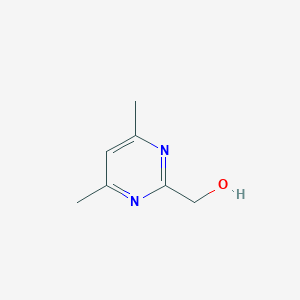

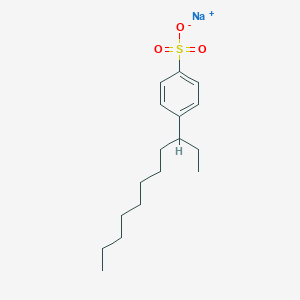

(4,6-Dimethylpyrimidin-2-yl)methanol

Vue d'ensemble

Description

(4,6-Dimethylpyrimidin-2-yl)methanol is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is related to pyrimidine, which is a significant heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring.

Synthesis Analysis

The synthesis of related pyrimidinyl methanol compounds has been explored in the literature. For instance, a novel synthesis method for a compound structurally related to (4,6-Dimethylpyrimidin-2-yl)methanol, specifically α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, has been reported. This compound is of interest due to its role in the production of trimethoprim, an important sulfonamide synergist. The synthesis involved oxidation and subsequent reduction starting from trimethoprim, achieving an overall yield of 66%. The structures of intermediates and the final product were confirmed using various spectroscopic techniques, including LC-MS, 1H NMR, 13C NMR, and IR, supported by density functional calculations .

Molecular Structure Analysis

The molecular structure of compounds in the pyrimidinyl methanol family can be complex and is often elucidated using advanced spectroscopic techniques. The confirmation of the molecular structure is crucial for understanding the chemical behavior and potential applications of these compounds. In the case of the related compound mentioned above, the structure was determined by a combination of LC-MS, 1H NMR, 13C NMR, and IR spectroscopy .

Chemical Reactions Analysis

The photochemical behavior of 4,6-dimethyl-2-pyrimidinol, a compound closely related to (4,6-Dimethylpyrimidin-2-yl)methanol, has been studied. Upon π,π*-excitation in methanol, this compound leads to an addition product. In contrast, in 2-propanol, a dihydrodimer is formed. This dihydrodimer can undergo further transformations, such as acid-catalyzed conversion to 5,9-methano-2H-pyrimido[5,6-e][1,3]diazepine-2,7(1H)-dione and rearrangement to 2H-cyclopentapyrimidin-2-one under stronger acid conditions. Additionally, nitrous acid reacts with the dihydrodimer to yield the dioxime of 2-hydroxy-4,6-pyrimidinedicarbaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (4,6-Dimethylpyrimidin-2-yl)methanol are not detailed in the provided papers, the studies of related compounds suggest that these properties can be inferred from the molecular structure and the reactions they undergo. The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity with acids and bases, photochemical behavior, and stability, can be significant for practical applications and are typically characterized using a variety of analytical methods .

Applications De Recherche Scientifique

Antifungal Applications

Synthetic derivatives of dimethylpyrimidin, including those structurally related to (4,6-dimethylpyrimidin-2-yl)methanol, have shown promising antifungal properties. The antifungal effect of some derivatives against fungi like Aspergillus terreus and Aspergillus niger indicates potential applications in developing antifungal agents. The specific compounds were synthesized by nucleophilic displacement and demonstrated through biological activity investigations to have a significant impact on these fungi, highlighting their potential as antifungal agents (Jafar et al., 2017).

Crystal Structure and Theoretical Calculations

The study of the crystal structure and theoretical calculations of derivatives closely related to (4,6-dimethylpyrimidin-2-yl)methanol has been conducted to understand their chemical behavior and potential applications better. One such study on a thio-allophanic acid methyl ester derivative revealed insights into its monoclinic symmetry, crystal parameters, and theoretical investigation using various computational methods. This research supports the material's potential in various scientific and industrial applications, given its unique structural and electronic characteristics (Ren et al., 2006).

Antibacterial and Antifungal Activities

New pyrimidine derivatives, including structures incorporating the (4,6-dimethylpyrimidin-2-yl)methanol motif, have demonstrated significant antibacterial and antifungal activities. These compounds were synthesized using an electrochemical method and showed promising activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Aspergillus niger. The findings suggest these derivatives could serve as a basis for the development of new antimicrobial agents, offering a new approach to combating infectious diseases (Khan et al., 2015).

Spectroscopic and Complex Formation Studies

Research into complexes formed by (4,6-dimethylpyrimidin-2-yl)methanol derivatives with various metals has been conducted to explore their spectroscopic properties and potential applications. One study focused on the electronic absorption spectra of such a derivative and its complexes with Cu(II), providing insights into the molecular and electronic structures and the potential use of these complexes in various fields such as materials science and catalysis (Gaber et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(2)9-7(4-10)8-5/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTVDDYZOWRJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495101 | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethylpyrimidin-2-yl)methanol | |

CAS RN |

54198-72-0 | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)